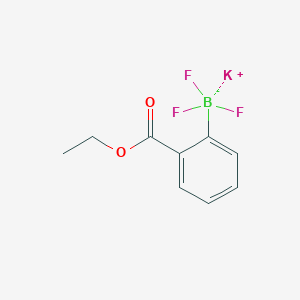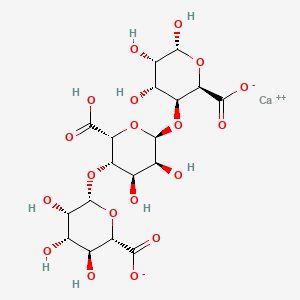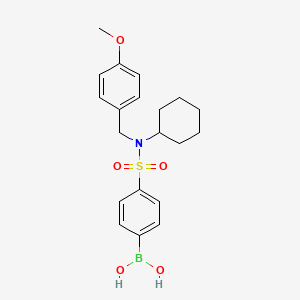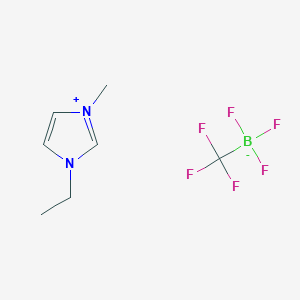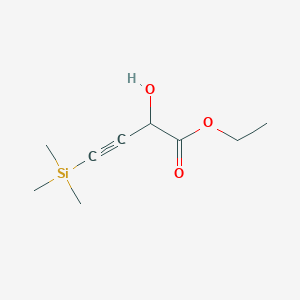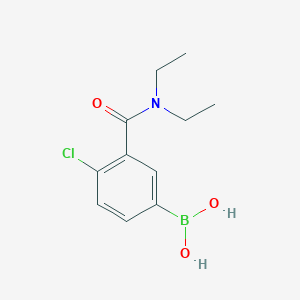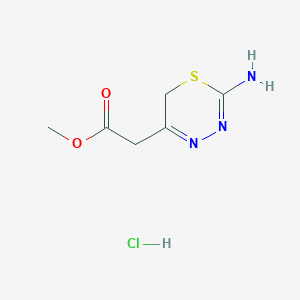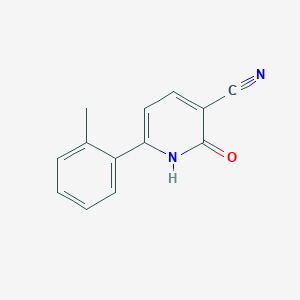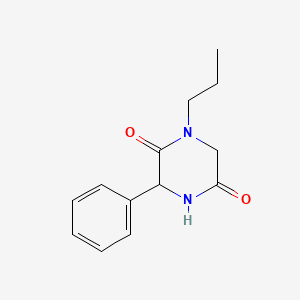
(4R)-6-Chlorochromane-4-ylamine
Vue d'ensemble
Description
(4R)-6-Chlorochromane-4-ylamine (4R-CCA) is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of chromane and belongs to the class of chromanes. 4R-CCA has been used in various experiments for its unique properties, such as its ability to form a stable cationic intermediate, its low toxicity, and its ability to form a variety of derivatives. In
Applications De Recherche Scientifique
Enantioselective Synthesis
- Biocatalytic Synthesis of Enantiopure Compounds: The use of whole-cell biocatalysts, such as Lactobacillus paracasei, has been demonstrated for the enantioselective synthesis of compounds structurally related to (4R)-6-Chlorochromane-4-ylamine. These processes are notable for their high enantioselectivity, yielding products with significant potential in drug synthesis and industrial applications under environmentally friendly conditions (Şahin, 2020).
Antimicrobial Activity
- Evaluation Against Bacterial Cultures: Compounds structurally related to (4R)-6-Chlorochromane-4-ylamine have been evaluated for their antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus cereus. These studies compare the antibacterial efficacy of synthesized compounds to standard antibiotics, highlighting the potential of these derivatives in antimicrobial therapy (Govori & Haziri, 2014).
Anticancer Research
- Synthesis of Novel Mannich Bases for Prostate Cancer: Research into hybridizing molecules starting from compounds structurally related to (4R)-6-Chlorochromane-4-ylamine has led to the synthesis of novel Mannich bases. These compounds have shown moderate cytotoxic activity against prostate cancer cell lines, indicating their potential in cancer treatment (Demirci & Demirbas, 2019).
Catalysis and Mechanistic Studies
- Rhodium-Catalyzed Dehydrogenation: The rhodium-catalyzed dimerization of dimethylaminoborane, a process relevant to the catalytic capabilities of related chromane derivatives, showcases the application of these compounds in catalysis. This study illustrates how in situ spectroscopic techniques can elucidate the mechanisms of homogeneous catalysis, contributing valuable insights into the field of catalytic chemistry (Chen et al., 2005).
Material Science
- Functionalized Rare-Earth Incorporated Tellurotungstates: Research involving the synthesis of dimethyltin-functionalized rare-earth incorporated tellurotungstates, which contain mixed building units, demonstrates the versatility of chromane derivatives in material science. These compounds exhibit unique structural characteristics and potential applications in optoelectronics and catalysis (Liu et al., 2018).
Propriétés
IUPAC Name |
(4R)-6-chloro-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMNYSHJWHCTOD-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-6-Chlorochromane-4-ylamine | |
CAS RN |
1018978-86-3 | |
| Record name | (R)-6-Chlorochroman-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



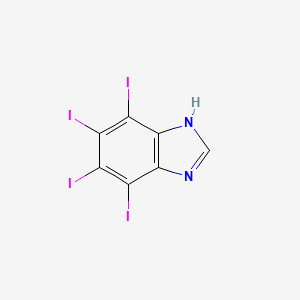
![N-Methyl-1H-imidazo[4,5-C]pyridin-4-amine](/img/structure/B1461752.png)

